molecular formula C7H7N3S2 B1269031 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-66-1

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269031
CAS No.: 68744-66-1
M. Wt: 197.3 g/mol
InChI Key: GTZYOWSGQWQEEJ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to a triazole ring, which is further substituted with a methyl group and a thienyl group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the C-5 position.

    Cyclization: The compound can undergo further cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents are commonly used for oxidation reactions.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used for substitution reactions.

    Cyclization Conditions: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

    Fused Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting various cellular pathways.

Comparison with Similar Compounds

    4-Methyl-5-(2-thienyl)-1,2,4-triazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    5-(2-Thienyl)-1,2,4-triazole-3-thiol: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    4-Methyl-1,2,4-triazole-3-thiol: Lacks the thienyl group, affecting its electronic properties and reactivity.

Uniqueness: The presence of both the thiol and thienyl groups in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol imparts it with unique chemical and biological properties. The thiol group enhances its ability to form covalent bonds with proteins, while the thienyl group contributes to its electronic properties and ability to interact with aromatic systems.

Properties

IUPAC Name

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZYOWSGQWQEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352263
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68744-66-1
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Synthesis routes and methods

Procedure details

1-(2-Thenoyl)-4-methylthiosemicarbazide (7.1 g, 3.3×10-1 mole) and 1 molar aqueous NaHCO3 (330 ml, 3.30×10-1 mole) were stirred and heated to reflux. After refluxing about 14 hours the reaction was filtered while hot and the filtrate was then cooled in an ice bath. Acidification by the dropwise addition of concentrated HCl (28 ml, 3.4×10-1 mole) gave a colorless precipitate which was collected by filtration, washed with a little cold H2O, and dried by suction. Crystallization from isopropanol gave colorless spears: 5.0 g (77%), mp 155°-157° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

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